d-Pranoprofen
Description
Historical Trajectories of Pranoprofen (B1678049) Isomer Research
Research into pranoprofen has evolved alongside advancements in analytical techniques capable of separating and quantifying individual enantiomers. Early studies likely focused on the racemic mixture (containing equal parts of both enantiomers). However, the recognition of the significance of stereochemistry in biological systems spurred investigations into the distinct pharmacological and pharmacokinetic profiles of the (R) and (S) enantiomers of 2-arylpropionic acid NSAIDs, including pranoprofen. researchgate.net
Studies in various animal models, such as rabbits and mice, have investigated the stereoselective disposition of pranoprofen. nih.govjst.go.jp This includes examining differences in plasma levels, elimination rates, metabolism (such as glucuronidation and glucosidation), and tissue distribution between the enantiomers. nih.govjst.go.jptargetmol.com For instance, research in rabbits showed that plasma levels of S(+)-pranoprofen were consistently higher than those of the R(-)-isomer after administration of the racemate. nih.gov The elimination rate of the R(-)-isomer was found to be significantly larger than that of the S(+)-isomer in rabbits. nih.gov In mice, stereoselective conjugation was observed in glucosidation, and a slight but significant chiral inversion of the R(-)-enantiomer to the S(+)-antipode may occur. jst.go.jp
Chromatographic methods, particularly chiral liquid chromatography, have been instrumental in separating and analyzing pranoprofen enantiomers in biological samples, facilitating these pharmacokinetic studies. researchgate.netnih.govchrom-china.com
Significance of Stereochemistry in Pharmaceutical Research
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of paramount importance in pharmaceutical research. slideshare.netpatsnap.com Many drugs are chiral, and their enantiomers can exhibit significant differences in pharmacological activity, potency, selectivity, metabolism, and toxicity. slideshare.netpatsnap.com Biological systems, including enzymes, receptors, and transporters, often display chiral recognition, interacting differently with drug enantiomers. slideshare.netpatsnap.com This can lead to variations in therapeutic effects and safety profiles. slideshare.net
For 2-arylpropionic acid derivatives like pranoprofen, stereoselectivity is observed in both their action and disposition. researchgate.net Understanding the stereochemistry is crucial for optimizing drug efficacy and minimizing unwanted side effects. slideshare.netpatsnap.com The development of methods for producing and analyzing enantiomerically pure drugs is a significant area of research aimed at improving therapeutic outcomes. patsnap.comntu.edu.sg
Overview of Academic Research Areas for d-Pranoprofen
Academic research on this compound, often studied in the context of the racemic mixture or alongside its enantiomer, spans several areas:
Stereoselective Pharmacokinetics and Metabolism: Investigating how the body processes this compound differently compared to the R(-)-isomer, including absorption, distribution, metabolism (e.g., glucuronidation and glucosidation), and excretion in various species. nih.govjst.go.jp Studies have shown differences in elimination rates and metabolic pathways between the enantiomers. nih.govjst.go.jp
Chiral Separation and Analysis: Development and application of analytical techniques, primarily chiral chromatography (such as chiral liquid chromatography-tandem mass spectrometry), to separate, identify, and quantify this compound in biological matrices. researchgate.netnih.govchrom-china.com These methods are essential for studying the stereoselective disposition of the compound.
Mechanistic Studies: Exploring the molecular mechanisms underlying the observed stereoselectivity in the biological activity and disposition of pranoprofen enantiomers. This may involve studying interactions with enzymes or other biological targets. researchgate.net
Formulation and Delivery: Research into developing drug delivery systems, such as nanostructured lipid carriers, that can influence the release and potential efficacy of pranoprofen, although specific studies focusing solely on this compound in such systems are less commonly detailed in general overviews. mdpi.comub.edu
Anti-inflammatory Mechanisms: While pranoprofen as a racemate is known to inhibit COX enzymes, research may delve into whether the individual enantiomers exhibit differential effects on inflammatory pathways, such as the inhibition of NLRP3 and IL-1β expression. nih.gov
These research areas highlight the ongoing academic interest in understanding the behavior and potential advantages of individual pranoprofen enantiomers, driven by the broader significance of stereochemistry in pharmaceutical science.
Properties
CAS No. |
132880-23-0 |
|---|---|
Molecular Formula |
C5H11NO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of d-Pranoprofen
Stereoselective synthesis aims to preferentially form one stereoisomer over others during a chemical reaction. This is particularly important for chiral drugs where different enantiomers can have distinct biological activities. wikipedia.org
Asymmetric Catalysis Approaches
Asymmetric catalysis utilizes chiral catalysts to create a chiral environment during a reaction, favoring the formation of a specific enantiomer. wikipedia.orgfrontiersin.org This approach is highly efficient as a small amount of catalyst can influence the stereochemical outcome of a large amount of substrate. Chiral heteroaromatic N-oxides, for instance, have been explored as catalysts in asymmetric synthesis due to their ability to act as electron-pair donors and create suitable electronic environments in transition states. encyclopedia.pub While the direct application of asymmetric catalysis specifically for this compound synthesis is an area of ongoing research, asymmetric hydrogenation catalyzed by transition metals with chiral ligands is a well-established method for producing chiral amines and other valuable chiral molecules. frontiersin.orgnih.gov
Chiral Auxiliary Strategies
Enantioselective Synthesis Routes
Enantioselective synthesis routes are designed to produce unequal amounts of stereoisomers, favoring the formation of a specific enantiomer. wikipedia.org This can be achieved through various methods, including asymmetric catalysis, the use of chiral auxiliaries, or biocatalysis. wikipedia.org The goal is to lower the activation energy for the formation of one enantiomer compared to the other. wikipedia.org Research has explored enantioselective synthesis for 2-arylpropionic acid NSAIDs, a class that includes pranoprofen (B1678049). researchgate.net For example, enantioselective synthesis of other related compounds has been achieved through methods like asymmetric hydrogenation and organocatalyzed reactions. nih.govnih.govorganic-chemistry.org
Resolution Techniques for Pranoprofen Enantiomers
Resolution techniques are used to separate enantiomers from a racemic mixture (an equal mixture of both enantiomers). This is an alternative or complementary approach to stereoselective synthesis, particularly when a direct enantioselective route is challenging. vulcanchem.commdpi.com
Chromatographic methods are commonly employed for the separation of enantiomers. mdpi.com Techniques such as high-performance liquid chromatography (HPLC), liquid chromatography (LC), gas chromatography (GC), capillary electrochromatography (CEC), thin-layer chromatography (TLC), micellar chromatography (MC), and supercritical fluid chromatography (SFC) have been used for chiral resolution. mdpi.com For pranoprofen, chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the separation and determination of its enantiomers. researchgate.net Studies have shown that using chiral stationary phases, such as those impregnated with L-(-)-serine and L-(-)-threonine, can achieve the resolution of pranoprofen enantiomers by thin layer chromatography. nih.gov
Another approach involves enantioselective extraction, where an enantioselective extractant is used to preferentially transfer one enantiomer from one phase to another. acs.org Research has investigated the enantioselective extraction of pranoprofen enantiomers using hydrophilic β-cyclodextrin as a selector in an aqueous phase. acs.org
The following table summarizes some chromatographic techniques used for enantiomer resolution:
| Technique | Description | Application to Pranoprofen |
| High-Performance Liquid Chromatography | High-pressure liquid chromatography for separation. | Used for chiral separation. mdpi.com |
| Gas Chromatography | Separation of volatile compounds in the gas phase. | Used for chiral separation. mdpi.com |
| Capillary Electrochromatography | Hybrid of capillary electrophoresis and liquid chromatography. | Used for chiral separation, including with modified capillaries. mdpi.com |
| Thin-Layer Chromatography | Separation on a thin layer of stationary phase. | Used with chiral selectors for pranoprofen enantiomers. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry | Combines LC separation with mass spectrometry detection. | Developed for pranoprofen enantiomer separation and determination. researchgate.net |
| Supercritical Fluid Chromatography | Chromatography using a supercritical fluid as the mobile phase. | Used for chiral separation. mdpi.com |
Derivatization and Analog Synthesis for Research Purposes
Derivatization and the synthesis of analogs are common strategies in chemical research to modify the properties of a compound, often to improve analytical detection, study structure-activity relationships, or create novel compounds with potentially different biological profiles. mdpi.combiotech-asia.org
Structural Modification Strategies
Structural modification of a core compound like pranoprofen can involve altering existing functional groups or introducing new ones. For compounds containing a carboxylic acid group, like pranoprofen, derivatization can involve esterification or amide formation. mdpi.comscilit.com For instance, pranoprofen methyl ester has been studied, and it showed stereoselective properties. scilit.com
The synthesis of analogs often involves more significant changes to the molecular scaffold while retaining some key features. This can lead to compounds with altered potency, selectivity, or pharmacokinetic properties. Research in medicinal chemistry frequently involves synthesizing a library of analogs to explore how structural changes impact biological activity. For example, studies have focused on designing and synthesizing pyrimidine-based analogs for their anti-inflammatory activity, illustrating the principle of creating analogs to investigate biological effects. biotech-asia.org Similarly, derivatization reactions specific to certain functional groups, such as the derivatization of primary amino groups for enhanced detection, demonstrate how structural modifications are used in analytical chemistry. mdpi.com
The synthesis of pranoprofen itself can involve a sequence of reactions, starting from precursors and building the chromeno[2,3-b]pyridine core and introducing the propanoic acid side chain. One reported synthetic method involves using 2-chloronicotinic acid and paraethyl phenol (B47542) as starting materials and employing reactions such as nucleophilic substitution, ring closure, halogenation, carbonyl group reduction, hydroxyl group elimination, a Grignard reaction, and CO2 carbonyl group insertion to construct the pranoprofen molecule. google.com
| Starting Materials | Key Reactions |
| 2-chloronicotinic acid, paraethyl phenol | Nucleophilic substitution, ring closure, halogenation, carbonyl group reduction, hydroxyl group elimination, Grignard reaction, CO2 insertion. google.com |
Exploration of Novel this compound Analogs
The chromeno[2,3-b]pyridine scaffold, which forms the core structure of the non-steroidal anti-inflammatory drug (NSAID) this compound, has been a subject of interest in medicinal chemistry for the exploration of novel analogs with potentially improved or different pharmacological profiles. Research efforts have focused on synthesizing derivatives of this heterocyclic system and evaluating their biological activities, particularly their anti-inflammatory properties.
Synthetic methodologies for accessing chromeno[2,3-b]pyridine derivatives, relevant to the synthesis of this compound analogs, include one-pot reactions under microwave irradiation and methods utilizing catalysts such as graphitic carbon nitride. researchgate.netacs.org These approaches aim to provide efficient routes to functionalized chromeno[2,3-b]pyridine skeletons. For instance, a versatile approach involves the reaction of salicylaldehydes, malononitrile, and thiophenols or benzyl (B1604629) thiols to yield chromeno[2,3-b]pyridine derivatives. acs.org The success of these reactions can be influenced by the substituents on the aromatic aldehydes, with electron-withdrawing groups often leading to good yields. acs.org
Exploration of novel this compound analogs has involved the synthesis of various chromeno[2,3-b]pyridine derivatives and the evaluation of their anti-inflammatory activities. Studies have investigated the ability of these compounds to inhibit the production of pro-inflammatory mediators and reduce inflammation in in vivo models.
Detailed research findings on some synthesized chromeno[2,3-b]pyridine derivatives have demonstrated promising anti-inflammatory potential. Several synthetic products have shown more powerful inhibition of tumor necrosis factor-α-induced nitric oxide (NO) production compared to quercetin, a known antioxidant and anti-inflammatory compound. researchgate.net These compounds also exhibited comparable cell viability in both human and porcine chondrocytes. researchgate.net
Further in vivo evaluation of specific chromeno[2,3-b]pyridine derivatives has provided additional insights into their anti-inflammatory effects. For example, one compound, identified as 2d in a study, demonstrated a potent anti-inflammatory effect by suppressing the formation of carrageenan-induced rat paw edema and prostaglandin (B15479496) E2 at dosages of 10 and 20 mg/kg. researchgate.netdovepress.com
Beyond direct COX inhibition, some chromeno[2,3-b]pyridine derivatives have been explored for their activity as selective glucocorticoid receptor (GR) modulators, which can also exert anti-inflammatory effects. nih.gov Structurally novel 5H-chromeno[2,3-b]pyridine compounds have been identified and evaluated in cellular assays assessing GR-mediated transrepression of proinflammatory transcription factors and transactivation of GR-dependent genes. nih.gov These studies have also included evaluation of cytokine induction in human whole blood and anti-inflammatory activity in rodent models. nih.gov Two such compounds, BMS-776532 and BMS-791826, have shown anti-inflammatory activity comparable to that of prednisolone (B192156) in suppressing cytokine production in whole blood and in rodent models of acute and chronic inflammation. nih.gov
The research findings on these novel chromeno[2,3-b]pyridine derivatives suggest their potential as structural templates for the design and development of new anti-inflammatory agents. researchgate.net
| Compound Identifier | Scaffold Type | Key Research Finding | Relevant Study [Index] |
| Pranoprofen | Chromeno[2,3-b]pyridine | NSAID, inhibits COX-1 and COX-2 | acs.org |
| Compound 1b | Chromeno[2,3-b]pyridine | More powerful inhibition of TNF-α-induced NO production than quercetin | researchgate.net |
| Compound 1c | Chromeno[2,3-b]pyridine | More powerful inhibition of TNF-α-induced NO production than quercetin | researchgate.net |
| Compound 1h | Chromeno[2,3-b]pyridine | More powerful inhibition of TNF-α-induced NO production than quercetin | researchgate.net |
| Compound 2d | Chromeno[2,3-b]pyridine | More powerful inhibition of TNF-α-induced NO production than quercetin; Potent anti-inflammatory effect in rat paw edema and PGE2 suppression | researchgate.netdovepress.com |
| Compound 2j | Chromeno[2,3-b]pyridine | More powerful inhibition of TNF-α-induced NO production than quercetin | researchgate.net |
| Compound 2l | Chromeno[2,3-b]pyridine | More powerful inhibition of TNF-α-induced NO production than quercetin | researchgate.net |
| BMS-776532 (Compound 35) | 5H-Chromeno[2,3-b]pyridine | Selective GR modulator; Anti-inflammatory activity comparable to prednisolone in whole blood and rodent models | nih.gov |
| BMS-791826 (Compound 37) | 5H-Chromeno[2,3-b]pyridine | Selective GR modulator; Anti-inflammatory activity comparable to prednisolone in whole blood and rodent models | nih.gov |
Molecular and Cellular Mechanisms of Action Preclinical Focus
Interaction with Specific Enzyme Systems
The anti-inflammatory properties of d-Pranoprofen are largely attributed to its interactions with enzymes crucial for the synthesis of inflammatory mediators.
Cyclooxygenase Isoform Inhibition Mechanisms (COX-1 and COX-2)
A primary mechanism of action for this compound, similar to other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes. patsnap.commedchemexpress.comub.edunih.govmdpi.com These enzymes are essential for the biosynthesis of prostaglandins (B1171923) from arachidonic acid. patsnap.comub.educvphysiology.com Prostaglandins are lipid compounds that play significant roles in mediating inflammation, pain, and fever. patsnap.com
COX exists in two main isoforms: COX-1 and COX-2. patsnap.comnih.gov COX-1 is constitutively expressed in most tissues and is involved in maintaining normal physiological functions, including the protection of the gastrointestinal lining and kidney function. nih.govmedcentral.com COX-2 is primarily inducible and its expression is upregulated during inflammatory processes. nih.govmedcentral.com By inhibiting both COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and associated symptoms. patsnap.commedchemexpress.com
Studies have shown that this compound inhibits both COX-1 and COX-2 enzymes. medchemexpress.comnih.govmdpi.comklinikaoczna.plmdpi.com This non-selective inhibition is a hallmark of traditional NSAIDs. cvphysiology.commedcentral.com The inhibition of COX prevents the conversion of arachidonic acid to eicosanoids, including prostaglandins. medchemexpress.comub.edunih.govmdpi.com Research in rabbit models has demonstrated that this compound is effective in inhibiting both COX-1 and COX-2, consequently inhibiting inflammatory reactions induced by mediators like prostaglandins. fda.gov
In a study investigating the effect of topical 0.1% this compound on vascular endothelial growth factor (VEGF) and COX-2 expression in primary pterygium, it was found that this compound treatment significantly reduced the expression of COX-2. frontiersin.org This finding further supports its inhibitory effect on this inducible isoform in a relevant pathological context.
Lipoxygenase Pathway Modulation
While the primary focus of this compound's mechanism is COX inhibition, some studies suggest it may also influence the lipoxygenase pathway. The lipoxygenase pathway is another major route for the metabolism of arachidonic acid, leading to the production of leukotrienes and other mediators involved in inflammation and allergic reactions. mdpi.comprobiologists.com
Some reports indicate that certain NSAIDs, including potentially this compound at higher concentrations, might modulate the lipoxygenase pathway. researchgate.net The lipoxygenase family of enzymes, particularly 5-lipoxygenase (ALOX5), plays a key role in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators produced in various leukocytes. mdpi.comprobiologists.com Further detailed research is needed to fully elucidate the extent and mechanisms of this compound's modulation of the lipoxygenase pathway.
Receptor Binding and Signaling Pathway Elucidation
Beyond enzyme inhibition, investigations into the molecular mechanisms of this compound have explored its potential interactions with receptors and its influence on various signaling pathways involved in inflammation and cellular responses.
Studies suggest that this compound may have mechanisms beyond COX inhibition that contribute to its therapeutic effects. patsnap.com This could involve modulating cytokine activity, which are signaling molecules involved in the immune response. patsnap.com By influencing cytokine activity, this compound may further reduce inflammation and immune-mediated damage. patsnap.com
Research has also indicated that this compound can inhibit the expression of inflammatory mediators like interleukin-1β (IL-1β) by inhibiting the Nod-like receptor protein 3 (NLRP3) inflammasome. mdpi.comnih.gov The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the activation of caspase-1 and the subsequent processing and secretion of pro-inflammatory cytokines like IL-1β. nih.gov Inhibition of this pathway represents a non-COX-dependent mechanism by which this compound can exert anti-inflammatory effects. nih.gov
Furthermore, this compound has been shown to inhibit the expression of matrix metallopeptidase 13 (MMP-13), an enzyme associated with neovascularization after burn injuries. mdpi.comnih.gov This suggests an influence on signaling pathways involved in tissue remodeling and angiogenesis.
In the context of cellular stress, this compound has been observed to inhibit endoplasmic reticulum (ER) stress-induced expression of glucose-regulated protein 78 (GRP78) and CCAAT/enhancer-binding protein homologous protein (CHOP) in glial cells. medchemexpress.comglpbio.com GRP78 is an ER-localized molecular chaperone, while CHOP is an apoptotic transcription factor. glpbio.com This inhibitory effect on ER stress-related genes may be mediated through the inhibition of XBP-1 splicing. glpbio.com
Cellular Effects in In Vitro Models
In vitro studies using various cell lines have provided valuable insights into the direct cellular effects of this compound, particularly concerning inflammation and cell viability.
Inflammatory Mediator Production Inhibition
In addition to inhibiting prostaglandin (B15479496) synthesis through COX inhibition, this compound has been shown to directly inhibit the production of other inflammatory mediators in cellular models.
In vitro studies using leucocytes stimulated with sodium urate crystals demonstrated that this compound inhibited the production of a PGE2-like substance in a dose-dependent manner. nih.gov The IC50 value for this inhibition was reported as 7.5 x 10^-6 M. nih.gov It also showed a tendency to inhibit the production of chemotactic factor in guinea pig polymorphonuclear leucocytes (PMNL) and significantly inhibited it at higher concentrations. nih.gov Furthermore, this compound inhibited the production of superoxide (B77818) anion (O2-) in guinea pig PMNL stimulated with sodium urate crystals, with an IC50 value comparable to that of indomethacin. nih.gov
Research using keratinocytes and monocytes has indicated that this compound loaded in nanostructured lipid carriers decreased the production of interleukins, highlighting its ability to reduce inflammatory cytokine release in these cell types. mdpi.comresearchgate.net
Cell Proliferation and Apoptosis Studies
The effects of this compound on cell proliferation and apoptosis have been investigated in various cell lines, particularly in the context of ocular tissues.
Studies on cultured human corneal endothelial cells have shown that this compound can induce dose-dependent cytotoxicity by inducing apoptosis. alliedacademies.org Similarly, research on human corneal stromal cells (HCS) revealed that high concentrations of this compound (0.1% to 0.0125%) decreased cell viability and initiated necroptosis through the activation of receptor interacting protein kinase (RIPK) and mixed lineage kinase domain-like (MLKL). nih.gov Lower concentrations (0.00625%) induced apoptosis through ROS-mediated caspase-dependent and caspase-independent pathways, characterized by DNA fragmentation, apoptotic body formation, ROS generation, activation of caspases, and increased cytoplasmic content of Bad, Bax, and cytoplasmic cytochrome c. nih.gov
In vitro studies comparing the cellular effects of different anti-inflammatory eye drops on human corneal epithelial cells (HCECs) found that this compound eye drops showed concentration-dependent effects on cell proliferation and viability. nih.govnih.gov At lower concentrations (<0.002%), the differences in cellular toxicity on cell proliferation among different eye drops became significant. nih.govnih.gov The median lethal time (LT50) for this compound eye drops on HCECs was reported as 10.38 minutes. nih.govnih.gov
Cell viability assays using human keratinocytes (HaCaT cells) treated with this compound loaded in nanostructured lipid carriers showed that concentrations below certain levels (12 µg/mL for one formulation and 8 µg/mL for another) barely affected cell viability (98-100%). mdpi.com The hydrogel formulation containing this compound loaded NLCs was also found to be non-cytotoxic, showing cell viability of around 95%. mdpi.com
Furthermore, this compound has been identified as an inhibitor of caspase-3 activity in vitro. biorxiv.org Caspase-3 is an executioner caspase that plays a critical role in the demolition phase of apoptosis. biorxiv.org This inhibitory effect on caspase-3 suggests a potential modulation of the apoptotic pathway at a later stage.
Here is a data table summarizing some in vitro findings:
| Cell Type | Effect of this compound | Concentration/Notes | Source |
| Rat Peritoneal Leucocytes | Inhibited production of PGE2-like substance | IC50 = 7.5 x 10^-6 M | nih.gov |
| Guinea Pig PMNL | Inhibited production of superoxide anion (O2-) | IC50 = 5.0 x 10^-4 M | nih.gov |
| Human Corneal Endothelial Cells | Induced dose-dependent apoptosis | Dose-dependent | alliedacademies.org |
| Human Corneal Stromal Cells | Decreased viability, induced necroptosis (high conc.) | 0.1% to 0.0125% | nih.gov |
| Human Corneal Stromal Cells | Induced apoptosis (low conc.) | 0.00625% | nih.gov |
| Human Corneal Epithelial Cells | Concentration-dependent inhibition of proliferation | Significant at <0.002% | nih.govnih.gov |
| Human Corneal Epithelial Cells | Median Lethal Time (LT50) | 10.38 minutes (for eye drops) | nih.govnih.gov |
| Human Keratinocytes (HaCaT) | Maintained high cell viability | Below 12 µg/mL or 8 µg/mL (in NLC formulations) | mdpi.com |
| HaCaT (in hydrogel) | Non-cytotoxic, ~95% cell viability | In hydrogel formulation | mdpi.com |
| Recombinant Human Caspase-3 | Inhibited caspase-3 activity | Inhibitory effect observed | biorxiv.org |
Endoplasmic Reticulum Stress Modulation
Endoplasmic reticulum (ER) stress is a condition where misfolded proteins accumulate in the ER, triggering the unfolded protein response (UPR) plos.orgmdpi.com. While the UPR is initially adaptive, prolonged or excessive ER stress can lead to apoptosis and contribute to various diseases, including neurodegenerative disorders and inflammatory conditions plos.orgmdpi.comnih.govfrontiersin.org.
Preclinical studies have investigated the effects of pranoprofen (B1678049) on ER stress, particularly in cultured glial cells and chondrocytes nih.govnih.gov. Pranoprofen has been shown to inhibit ER stress-induced expression of key markers involved in the UPR and apoptosis. For instance, in primary cultured glial cells, pranoprofen inhibited the expression of glucose-regulated protein 78 (GRP78), an ER-localized molecular chaperone, and CCAAT/enhancer-binding protein homologous protein (CHOP), an apoptotic transcription factor nih.gov.
Research indicates that the inhibitory effect of pranoprofen on ER stress-related genes like GRP78 and CHOP may be mediated through the inhibition of X-box-binding protein 1 (XBP-1) splicing nih.gov. Interestingly, pranoprofen alone was observed to induce phosphorylation of the alpha-subunit of eukaryotic initiation factor-2 (eIF2α), a process further increased by ER stress nih.gov. Phosphorylation of eIF2α is involved in the induction of CHOP nih.gov. These findings suggest a complex interaction of pranoprofen with ER stress signaling pathways.
Furthermore, studies in human chondrocytes have demonstrated the anti-apoptotic effect of pranoprofen by abrogating ER stress-mediated apoptosis nih.gov. In this context, pranoprofen significantly reduced the expression of prostaglandin E2 (PGE2) and suppressed ER stress and apoptosis induced by hydrogen peroxide (H₂O₂) and tunicamycin, highlighting a protective function against chondrocyte degeneration nih.gov.
The following table summarizes some key findings on pranoprofen's modulation of ER stress:
| Cell Type | Inducing Agent(s) | Pranoprofen Effect | Affected Markers/Pathways | Reference |
| Primary cultured glial cells | ER stress-inducing reagent | Inhibited ER stress-induced expression | GRP78, CHOP | nih.gov |
| Primary cultured glial cells | ER stress-inducing reagent | Inhibited ER stress-induced splicing | XBP-1 | nih.gov |
| Primary cultured glial cells | Alone and with ER stress | Induced/Increased phosphorylation | eIF2α | nih.gov |
| Human chondrocytes | H₂O₂, Tunicamycin | Significantly reduced expression and suppressed ER stress and apoptosis | PGE2, GRP78, CHOP, caspase-12, ROS level, apoptosis cell ratio | nih.gov |
Molecular Pharmacology of this compound Isomers
Pranoprofen is a chiral compound, existing as (R)-(-) and (S)-(+) enantiomers researchgate.netnih.govresearchgate.net. The pharmacological activity of 2-arylpropionic acid derivatives, a class to which pranoprofen belongs, is often primarily attributed to the (S)-isomer researchgate.net. However, the (R)-isomer can undergo metabolic chiral inversion in most mammalian species, converting to the active (S)-isomer through acyl-CoA-dependent processes researchgate.net. This inversion is facilitated by enzymes such as α-methylacyl-CoA racemase researchgate.net.
Studies investigating the stereoselective disposition of pranoprofen have shown differences in the plasma levels of its enantiomers. In rabbits, plasma levels of (S)-(+)-pranoprofen were consistently higher than those of the (R)-(-)-isomer following both oral and intravenous administration of the racemate nih.gov. Similarly, in beagle dogs and rats, plasma levels of the (+)-(S)-isomer were significantly higher than those of the (-)-(R)-isomer after both intravenous and oral administration researchgate.net. While the oral bioavailability and absorption rate constant were similar between the (R)- and (S)-forms in dogs and rats, the elimination rate constant differed researchgate.net.
Pharmacokinetic and Pharmacodynamic Research Preclinical and Analytical Focus
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models
Studies utilizing 14C-labeled pranoprofen (B1678049) in experimental animals such as mice, rats, guinea pigs, and rabbits have demonstrated that the compound is rapidly and almost completely absorbed from the digestive organs following oral administration. nih.govjst.go.jp Peak radioactivity in the blood is typically observed within 30 to 60 minutes across these species. nih.govjst.go.jp
The biological half-lives of the radioactivity in blood show notable species differences: 4.1 hours in rats, 2.6 hours in guinea pigs, 1.3 hours in mice, and 0.9 hours in rabbits. nih.govjst.go.jp
Excretion of pranoprofen and its metabolites primarily occurs via urine and feces within three days of administration. nih.govjst.go.jp The proportion of excretion through each route varies significantly among species. nih.govjst.go.jp
| Species | Urinary Excretion (% of dose within 3 days) | Fecal Excretion (% of dose within 3 days) |
| Mice | 81.1 | 18.7 |
| Rats | 51.5 | 39.4 |
| Guinea Pigs | 81.8 | 9.0 |
| Rabbits | 93.2 | 3.6 |
Metabolic Fate and Metabolite Identification in Animal Studies
A major metabolic pathway for pranoprofen in rats, guinea pigs, and rabbits is the formation of its acyl glucuronide. nih.govjst.go.jp In contrast, acyl glucosidation is a predominant metabolic pathway in mice. nih.govjst.go.jpdoi.org
Studies investigating the stereoselective metabolism of pranoprofen enantiomers (S-(+) and R-(-)) in mice have revealed stereoselective conjugation, particularly in glucosidation. doi.org Following oral administration of racemic (±)-pranoprofen to mice, both acyl glucuronide and acyl glucoside metabolites are excreted in urine. doi.org The recovery of acyl glucoside in urine was found to decrease relative to acyl glucuronide at increasing doses. doi.org When S-(+)-pranoprofen was administered, only the S-(+)-isomer was found as the aglycone of both acyl glucuronide and glucoside. doi.org However, after administration of R-(-)-pranoprofen, the aglycone of acyl glucuronide was predominantly the R-(-)-enantiomer, while the acyl glucoside contained a notable percentage of the S-(+)-enantiomer, suggesting potential chiral inversion of R-(-) to S-(+) in mice. doi.org
Metabolite identification studies in the urine of mice and rats have been reported, contributing to the understanding of the metabolic fate of pranoprofen in these species. doi.org
Tissue Distribution in Preclinical Models
While specific comprehensive data on the systemic tissue distribution of pranoprofen in preclinical models from the provided sources is limited, general ADME-Tox modeling and prediction services note that MetID studies in animal tissues can reveal distribution information of drugs and their metabolites. wuxiapptec.comcreative-biostructure.com Studies focusing on topical application of pranoprofen formulations have assessed drug retention in skin tissue in models such as mice, hairless rats, cows, and humans. nih.govmdpi.commdpi.comub.edu For instance, ex vivo permeation studies on human and cow skin have quantified the amount of pranoprofen retained in the skin after topical application of various gel formulations. mdpi.com
Species Differences in Metabolism
Significant species differences in the metabolism of pranoprofen have been observed. The primary conjugation pathway varies, with acyl glucuronidation being dominant in rats, guinea pigs, and rabbits, while acyl glucosidation is the predominant route in mice. nih.govjst.go.jpdoi.org These differences in metabolic pathways contribute to the observed variations in elimination profiles and biological half-lives among species. nih.govjst.go.jp Stereoselective metabolism, particularly glucosidation, also exhibits species-specific characteristics, as demonstrated in studies comparing the metabolic handling of pranoprofen enantiomers in mice. doi.org Understanding these species differences is crucial for selecting appropriate animal models for preclinical research and for extrapolating findings to humans.
Analytical Methodologies for Research Sample Quantification
Accurate and sensitive analytical methods are essential for quantifying pranoprofen and its metabolites in biological matrices and research samples to support pharmacokinetic and metabolism studies.
Chromatographic Techniques (HPLC, LC-MS/MS)
High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection (HPLC-UV) is a widely used technique for the quantification of pranoprofen in various research samples, including those from drug release and permeation studies. nih.govnih.govmdpi.commdpi.comnih.gov Methodologies have been developed and validated for determining pranoprofen concentrations in samples from ex vivo skin permeation tests nih.govmdpi.com and ex vivo corneal and scleral permeation samples. nih.govnih.gov
Typical HPLC-UV methods involve using C18 columns mdpi.com or chiral columns like CHIRALCEL OJ-RH for enantiomeric separation acs.org. Mobile phases often consist of mixtures of methanol (B129727) and aqueous solutions, such as glacial acetic acid mdpi.com or sodium perchlorate/perchloric acid buffer acs.org. Detection of pranoprofen is commonly performed at wavelengths around 230-235 nm. mdpi.comacs.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity and is particularly valuable for metabolite identification and the enantioselective quantification of pranoprofen in complex biological matrices like plasma. researchgate.netresearchgate.netx-mol.commdpi.com Chiral LC-MS/MS methods have been developed for the simultaneous separation and determination of pranoprofen enantiomers. researchgate.netx-mol.com These methods often employ chiral stationary phases, such as Chiralpak AGP researchgate.net or CHIRALCEL OJ-3R mdpi.com, and utilize mass spectrometry in multiple reaction monitoring (MRM) mode with positive electrospray ionization. researchgate.netmdpi.com Such methods have been validated for linearity, sensitivity, accuracy, and precision, demonstrating their suitability for stereoselective pharmacokinetic studies. researchgate.netmdpi.com
Spectroscopic Methods for Detection
In the context of quantifying pranoprofen in research samples using chromatographic techniques, UV-Vis spectrophotometry serves as a common detection method in HPLC. mdpi.commdpi.comnih.govacs.org This spectroscopic technique measures the absorption of UV or visible light by the analyte at specific wavelengths, allowing for its detection and quantification based on its concentration. As mentioned in the analytical methods section, detection wavelengths such as 235 nm and 230 nm are typically used for pranoprofen in HPLC-UV systems. mdpi.comacs.org Infrared (IR) spectroscopy, while useful for structural identification and characterization of the compound and formulations, is not typically employed for the quantitative analysis of pranoprofen in biological or research samples for PK/ADME studies. mdpi.comnihs.go.jpresearchgate.netresearchgate.net
Bioanalytical Method Validation for Preclinical Studies
Bioanalytical method validation is a critical step in the preclinical evaluation of a chemical compound like d-Pranoprofen. It ensures that the analytical method used to quantify the compound and its metabolites in biological matrices is reliable, accurate, and suitable for its intended purpose, which is to support pharmacokinetic (PK) and toxicokinetic (TK) studies nih.govmoh.gov.bwaustinpublishinggroup.comresearchgate.net. Reliable bioanalytical data are essential for the accurate assessment of absorption, distribution, metabolism, and excretion (ADME) properties in preclinical species, informing dose selection and study design for subsequent clinical trials nih.govich.org.
The validation process typically involves evaluating several key parameters according to regulatory guidelines, such as those provided by the FDA or EMA moh.gov.bweuropa.eusciforum.net. For this compound, common biological matrices in preclinical studies would include plasma, serum, urine, and potentially tissue samples. Analytical techniques frequently employed for the quantification of small molecules like this compound in these matrices include High-Performance Liquid Chromatography (HPLC) coupled with detection methods like UV or mass spectrometry (LC-MS/MS) researchgate.netsciforum.netmdpi.comnih.govwur.nl. LC-MS/MS is often preferred due to its high sensitivity and selectivity, which are crucial for accurately measuring analytes at low concentrations in complex biological matrices researchgate.net.
The essential validation parameters assessed for a bioanalytical method for this compound in preclinical studies include:
Selectivity and Specificity: This evaluates the method's ability to uniquely identify and quantify this compound in the presence of endogenous matrix components (e.g., plasma proteins, lipids) and potential interfering substances, such as metabolites or co-administered compounds nih.govaustinpublishinggroup.comwoah.org. Specificity is demonstrated by analyzing blank matrix samples from different sources to ensure no significant interference is observed at the retention time of this compound sciforum.netwoah.org.
Sensitivity: This is determined by the Lower Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ) nih.govaustinpublishinggroup.comwoah.org. The LOD is the lowest concentration of this compound that can be reliably detected, while the LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision nih.govwoah.org. Establishing a suitable LLOQ is vital for capturing the terminal phase of the concentration-time profile in PK studies nih.gov.
Linearity and Range: Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range nih.govaustinpublishinggroup.comwoah.org. A calibration curve is constructed using a series of standards at different concentrations in the biological matrix europa.eu. The range is the concentration interval over which the method demonstrates acceptable linearity, accuracy, and precision europa.eu. A correlation coefficient (R²) value is typically used to express linearity, with values close to 1 indicating a strong linear relationship nih.gov.
Accuracy: This measures the closeness of the mean of the test results obtained by the method to the true concentration of this compound nih.govaustinpublishinggroup.comwoah.org. Accuracy is typically assessed by analyzing quality control (QC) samples prepared at different concentration levels (e.g., LLOQ, low, medium, high) in the biological matrix nih.govsciforum.net. The results are expressed as a percentage of the nominal concentration woah.org.
Precision: This describes the agreement among individual test results when the method is applied repeatedly to a homogeneous sample nih.govaustinpublishinggroup.comwoah.org. Precision is evaluated at different QC levels and typically includes both intra-day (repeatability) and inter-day (intermediate precision) variability europa.euwoah.org. It is usually expressed as the coefficient of variation (%CV) nih.govwoah.org.
Recovery: This evaluates the efficiency of the sample preparation method in extracting this compound from the biological matrix nih.govaustinpublishinggroup.com. Recovery is determined by comparing the analytical response of extracted QC samples to the response of neat standards at equivalent concentrations nih.gov.
Matrix Effect: This assesses the influence of the biological matrix on the ionization of this compound (and internal standard) in mass spectrometry-based methods sciforum.net. Matrix effects can lead to signal suppression or enhancement and must be evaluated to ensure accurate quantification sciforum.net.
Stability: This assesses the stability of this compound in the biological matrix under various storage and handling conditions that mimic the procedures used during sample collection, processing, and analysis in preclinical studies nih.govaustinpublishinggroup.com. Stability tests typically include freeze-thaw cycles, short-term stability at room temperature or on ice, long-term storage stability at the intended storage temperature (-20°C or -70°C), and stock solution stability nih.gov.
Structure Activity Relationship Sar Studies and Molecular Modeling
Elucidation of Key Pharmacophores for d-Pranoprofen
The pharmacophore of a molecule refers to the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response. For pranoprofen (B1678049), as a COX inhibitor, the key pharmacophoric elements are associated with its ability to bind to the active site of cyclooxygenase enzymes. medchemexpress.comnih.govmedchemexpress.comklinikaoczna.pl
While specific details on the pharmacophore of this compound are not extensively detailed in the provided search results, studies on pranoprofen and other profen-class NSAIDs offer insights. The core structural features of pranoprofen include a benzopyrano[2,3-b]pyridine system and a propionic acid moiety. mdpi.commdpi.commdpi.com The carboxylic acid group is generally considered a crucial pharmacophore for NSAID activity, involved in interactions with key residues in the COX active site. nih.gov The aromatic ring system also plays a significant role in binding through hydrophobic and potentially pi-stacking interactions. rsc.orgrsc.orgresearchgate.net
Computational studies on the solid-state architecture of pranoprofen highlight the importance of hydrogen bonding involving the carboxylic acid and pyridine (B92270) moieties, as well as aromatic pi-stacking interactions, suggesting potential binding mechanisms with biological targets. rsc.orgrsc.orgresearchgate.net
Rational Design of this compound Derivatives Based on SAR
The rational design of derivatives aims to enhance the desired pharmacological activity, improve pharmacokinetic properties, or reduce potential side effects based on the established SAR. For pranoprofen, this could involve modifications to the benzopyrano[2,3-b]pyridine core or the propionic acid side chain.
One reported S-(+)-pranoprofen derivative has shown improved salt formability, leading to significantly increased solubility (20-30 times). wipo.int This derivative also demonstrated high stability, safety, and reduced eye irritability, along with a more excellent analgesic effect, suggesting the potential of targeted modifications to enhance specific properties. wipo.int The design of such derivatives is guided by understanding how structural changes influence interaction with target enzymes and other biological molecules.
While the search results don't provide detailed examples of this compound specific derivative design based on SAR, the general principles of modifying the propionic acid moiety or the aromatic system, common in NSAID research, would apply. For instance, modifications aimed at improving solubility or targeting specific COX isoforms could be explored.
Computational Chemistry and Molecular Docking Studies
Computational chemistry and molecular docking studies are powerful tools used to investigate the interaction between a ligand, such as pranoprofen, and its target protein at a molecular level. youtube.comnih.gov These methods can predict binding affinities, identify key interacting residues, and analyze the preferred binding poses.
Molecular docking studies for pranoprofen have shown good binding affinity with targets like Bovine Serum Albumin (BSA) and PTGS1 (COX-1). researchgate.net Computational studies, including Density Functional Theory (DFT) calculations, have been used to understand the intermolecular interaction mechanisms of pranoprofen in different environments, such as the solid state and within binding sites. rsc.orgrsc.orgresearchgate.netresearchgate.net
Ligand-Target Interaction Simulations
Ligand-target interaction simulations, often employing molecular dynamics, provide a dynamic view of how pranoprofen interacts with its binding site over time. youtube.comnih.govnih.gov These simulations can reveal the stability of the ligand-protein complex and identify transient interactions that may be important for activity. nih.gov
Molecular dynamics simulations have been performed to understand the stability of pranoprofen binding in complex systems like BSA and PTGS1. researchgate.net These simulations complement static docking studies by providing information on the flexibility of both the ligand and the target protein, and how this flexibility influences binding. nih.gov The analysis of these simulations can help identify critical contact points and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the complex. rsc.orgrsc.orgresearchgate.netbiorxiv.orgyoutube.com
One study specifically mentions the investigation of pranoprofen within the allosteric pocket in caspase-7, highlighting non-covalent interactions such as pi-pi stacking, cation-pi interactions, salt bridges, and hydrogen bonds. biorxiv.org This demonstrates the level of detail that can be obtained from such interaction simulations.
Preclinical Pharmacological Investigations and in Vivo Models Excluding Clinical Outcomes
Anti-Inflammatory Mechanisms in Animal Models of Inflammation
Pranoprofen (B1678049) has demonstrated anti-inflammatory effects in several animal models of inflammation, with studies highlighting its impact on key inflammatory pathways and markers. ub.edumdpi.comresearchgate.netnih.gov As an NSAID, a primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes. mdpi.commdpi.commedchemexpress.comresearchgate.net
Modulation of Inflammatory Markers in Preclinical Models (e.g., NLRP3, IL-1β, MMP-13, MCP-1)
Studies in a mouse model of corneal alkali burns have investigated the effects of topical pranoprofen on specific inflammatory markers. In this model, created by applying NaOH to the cornea of C57BL/6J mice, treatment with pranoprofen eye drops significantly reduced the mRNA and protein expression levels of NLRP3, IL-1β, and matrix metallopeptidase MMP-13 in corneal tissue compared to a saline-treated group. nih.govnih.gov This suggests that pranoprofen may alleviate the inflammatory response in corneal alkali injury by inhibiting the NLRP3 inflammasome and subsequently reducing the release of IL-1β. nih.gov Furthermore, the inhibition of MMP-13 expression by pranoprofen is considered relevant due to its association with corneal neovascularization after burns. nih.gov
In an extracapsular lens extraction (ECLE) rat model, the levels of monocyte chemoattractant protein-1 (MCP-1) in the aqueous humor were investigated. A parallel trend in MCP-1 concentration was detected in the rat model in conjunction with observed pain relief, suggesting a potential association between pranoprofen's effects and MCP-1 levels in ocular inflammation. researchgate.netfrontiersin.orgfrontiersin.org MCP-1 is known to play a role in recruiting inflammatory cells to the site of inflammation. jrd.or.kr
The following table summarizes the observed modulation of specific inflammatory markers in preclinical models:
| Animal Model | Inflammatory Marker | Effect of Pranoprofen Treatment | Reference |
| Mouse corneal alkali burn | NLRP3 (mRNA & protein) | Decreased expression | nih.govnih.gov |
| Mouse corneal alkali burn | IL-1β (mRNA & protein) | Decreased expression | nih.govnih.gov |
| Mouse corneal alkali burn | MMP-13 (mRNA & protein) | Decreased expression | nih.govnih.gov |
| Rat ECLE model | MCP-1 | Parallel trend with pain relief | researchgate.netfrontiersin.orgfrontiersin.org |
Eicosanoid Pathway Modulation in Animal Models
Pranoprofen functions as an NSAID by inhibiting the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. mdpi.commdpi.commedchemexpress.comresearchgate.netcaymanchem.comnih.gov This inhibition blocks the conversion of arachidonic acid into eicosanoids, which are lipid mediators that play significant roles in inflammatory processes. mdpi.commedchemexpress.commdpi.com Specifically, this action leads to a reduction in the synthesis of prostaglandins (B1171923). mdpi.commedchemexpress.comresearchgate.netnih.gov Studies using isolated rat peritoneal leukocytes have shown that pranoprofen decreases the production of prostaglandin (B15479496) E2 (PGE2). caymanchem.comcaymanchem.com PGE2 is a prominent prostaglandin involved in modulating the inflammatory response. frontiersin.org The modulation of the eicosanoid pathway through COX inhibition is considered a key mechanism contributing to pranoprofen's anti-inflammatory effects observed in animal models. mdpi.com
Analgesic Mechanisms in Preclinical Pain Models
Preclinical studies, particularly in the context of ocular procedures in animal models, have indicated that pranoprofen possesses analgesic properties. frontiersin.orgfrontiersin.orgnih.gov While the precise mechanisms of pain relief are still being investigated, the analgesic effect is tentatively linked to its direct influence on the inflammatory response. frontiersin.orgfrontiersin.org By inhibiting the production of prostaglandins and affecting macrophages, which are central to generating inflammatory responses, pranoprofen is thought to reduce pain. frontiersin.orgfrontiersin.org In the ECLE rat model, the observed pain relief was associated with a parallel trend in MCP-1 concentration in the aqueous humor, suggesting a potential role for this chemokine in the analgesic mechanism. researchgate.netfrontiersin.orgfrontiersin.org
Ocular Pharmacological Research in Animal Models
Pranoprofen has been extensively studied in various animal models to understand its pharmacological effects in ocular conditions. These models are designed to mimic human ocular diseases and evaluate the efficacy of potential treatments. mdpi.com Common models include those for corneal injury, dry eye disease, and uveitis, utilizing species such as mice, rats, and rabbits. nih.govnih.govnih.govresearchgate.netarvojournals.orgfrontiersin.orgnih.gov
Mechanisms of Action in Ocular Tissues (e.g., corneal alkali burns, uveitis)
In the mouse model of corneal alkali burns, pranoprofen's mechanism of action in ocular tissues involves the attenuation of the inflammatory cascade. As detailed in section 6.1.1, this includes the inhibition of the NLRP3 inflammasome and the subsequent reduction in the expression of inflammatory mediators like IL-1β and MMP-13. nih.govnih.gov These actions contribute to the reduction of corneal epithelial damage observed in this model. nih.govnih.gov
While uveitis is a significant ocular inflammatory condition, and animal models for experimental autoimmune uveitis (EAU) exist, the specific preclinical mechanisms of action of pranoprofen in uveitis models were not extensively detailed in the provided search results, although pranoprofen is mentioned in the context of human uveitis treatment. frontiersin.orgnih.govfrontiersin.org
Reduction of Specific Ocular Inflammatory Markers
Preclinical studies in ocular animal models have demonstrated pranoprofen's ability to reduce the levels of specific inflammatory markers. In the mouse model of corneal alkali burns, significant reductions were observed in the mRNA and protein expression of NLRP3, IL-1β, and MMP-13 in corneal tissue following pranoprofen treatment. nih.govnih.gov These findings indicate a direct impact on key mediators of inflammation and tissue remodeling in the cornea. nih.gov
In the ECLE rat model, investigations into MCP-1 levels in the aqueous humor showed a correlation with the analgesic effects of pranoprofen. researchgate.netfrontiersin.orgfrontiersin.org Furthermore, in a mouse dry eye model, while another treatment outperformed pranoprofen, the study design involved using pranoprofen as a positive control and assessing its effects on pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in corneal and conjunctival tissues, implying that pranoprofen does influence these markers. arvojournals.org
The following table summarizes the reduction of specific ocular inflammatory markers in preclinical models:
| Animal Model | Inflammatory Marker | Effect of Pranoprofen Treatment | Reference |
| Mouse corneal alkali burn | NLRP3 | Reduced levels | nih.govnih.gov |
| Mouse corneal alkali burn | IL-1β | Reduced levels | nih.govnih.gov |
| Mouse corneal alkali burn | MMP-13 | Reduced levels | nih.govnih.gov |
| Rat ECLE model | MCP-1 | Associated with pain relief | researchgate.netfrontiersin.orgfrontiersin.org |
| Mouse dry eye model | IL-6, TNF-α, IL-1β | Influenced (used as positive control in comparative study) | arvojournals.org |
Comparative Preclinical Studies of Pranoprofen Enantiomers
Preclinical investigations comparing the pharmacological profiles of pranoprofen enantiomers, specifically S(+)-pranoprofen (d-pranoprofen) and R(-)-pranoprofen (l-pranoprofen), have primarily focused on their pharmacokinetic disposition in various animal models. These studies reveal notable differences in absorption, distribution, metabolism, and excretion between the enantiomers.
Research in beagle dogs and rats examined the pharmacokinetic characteristics of pranoprofen enantiomers following administration of the racemic mixture. Plasma levels of the (+)-(S)-isomer were consistently higher than those of the (-)-(R)-isomer in both species after either intravenous or oral administration. cenmed.com While the oral bioavailability and absorption rate constants were similar for both forms, the elimination rate constant of the (+)-(S)-form was significantly lower than that of the (-)-(R)-form in both dogs and rats. cenmed.com This difference was attributed to variations in protein binding and metabolism of the two enantiomers. cenmed.com The (-)-(R)-isomer underwent predominant conjugation and was excreted more rapidly in urine and bile as pranoprofen glucuronide. cenmed.com Furthermore, a chiral inversion from the (-)-(R)-isomer to the (+)-(S)-isomer was observed in beagle dogs, occurring to an extent of 14%, which may contribute to the slower elimination of the (+)-(S)-form in this species. cenmed.com This inversion was not detected in rats. cenmed.com The liver was identified as the most efficient organ for chiral inversion in dogs, followed by the kidney and intestine. cenmed.com
A study in rabbits also investigated the stereoselective disposition of pranoprofen. Following oral and intravenous administration of racemic pranoprofen, plasma levels of S(+)-pranoprofen were consistently higher than those of the R(-)-isomer. r-project.org The elimination rate constant for the R(-)-isomer (2.74 h⁻¹) was significantly larger than that for the S(+)-isomer (2.14 h⁻¹) when calculated using a two-compartment model. r-project.org No significant difference was noted in the absorption rate constants between the enantiomers. r-project.org Pranoprofen was excreted in the urine primarily as pranoprofen glucuronide, with the glucuronide of the R(-)-isomer being excreted more rapidly than that of the S(+)-isomer. r-project.org When administered separately, the elimination of both S(+)- and R(-)-isomers was more rapid compared to administration as the racemate. r-project.org The R(-)-isomer exhibited a significantly higher elimination rate than the S(+)-isomer under these conditions. r-project.org No inversion between the R(-)-form and S(+)-form was detected when the isomers were administered separately. r-project.org Significant distribution of pranoprofen, particularly the R(-)-isomer, was observed in the kidney. r-project.org In vitro metabolism experiments indicated predominant glucuronidation in the kidney over the liver, potentially due to rapid glucuronide hydrolysis in the liver. r-project.org
In horses, the enantiomeric composition of pranoprofen in plasma and urine was analyzed after oral administration of the racemic form. The median plasma concentrations of (R)-pranoprofen were lower than those of (S)-pranoprofen throughout the study period. researchgate.net In contrast, the urinary level of (R)-pranoprofen was initially 2.5-fold higher than the (S)-pranoprofen level for the first 6 hours, followed by a rapid decrease below the (S)-pranoprofen concentration. researchgate.net
These preclinical pharmacokinetic studies highlight significant stereoselectivity in the handling of pranoprofen enantiomers across different species, impacting their systemic exposure and elimination pathways.
Table 1: Comparative Pharmacokinetic Parameters of Pranoprofen Enantiomers in Preclinical Species
| Species | Isomer | Relative Plasma Levels (vs. other enantiomer) | Elimination Rate Constant (Relative) | Chiral Inversion (to S(+)) | Primary Excretion Form | Notes |
| Beagle Dogs | S(+) | Higher | Lower | Yes (from R(-), 14%) | Glucuronide | Differences in protein binding/metabolism |
| R(-) | Lower | Higher | - | Glucuronide | Predominantly conjugated | |
| Rats | S(+) | Higher | Lower | No | Glucuronide | Differences in protein binding/metabolism |
| R(-) | Lower | Higher | - | Glucuronide | Predominantly conjugated | |
| Rabbits | S(+) | Higher | Lower | No | Glucuronide | Faster elimination when administered alone |
| R(-) | Lower | Higher | No | Glucuronide | Faster elimination when administered alone; higher kidney distribution | |
| Horses | S(+) | Higher (Plasma) | Not specified | Not specified | Not specified | Lower plasma levels than R(-) after oral racemate |
| R(-) | Lower (Plasma) | Not specified | Not specified | Not specified | Higher urinary levels initially than S(+) after oral racemate |
Table 2: Key Research Findings on Pranoprofen Enantiomer Disposition
| Species | Key Finding | Source |
| Beagle Dogs | Higher plasma levels and slower elimination of S(+) vs. R(-). | cenmed.com |
| R(-) predominantly conjugated and excreted faster. | cenmed.com | |
| R(-) to S(+) chiral inversion observed (14%). | cenmed.com | |
| Rats | Higher plasma levels and slower elimination of S(+) vs. R(-). | cenmed.com |
| R(-) predominantly conjugated and excreted faster. | cenmed.com | |
| No chiral inversion observed. | cenmed.com | |
| Rabbits | Higher plasma levels and slower elimination of S(+) vs. R(-). | r-project.org |
| R(-) glucuronide excreted more rapidly. | r-project.org | |
| Faster elimination of individual enantiomers compared to racemate. | r-project.org | |
| Higher kidney distribution of R(-). | r-project.org | |
| Horses | Lower plasma concentrations of (R)-pranoprofen than (S)-pranoprofen. | researchgate.net |
| Initial higher urinary levels of (R)-pranoprofen than (S)-pranoprofen. | researchgate.net |
Future Directions and Emerging Research Avenues for D Pranoprofen
Development of Advanced Research Tools Incorporating d-Pranoprofen
The development of advanced research tools incorporating this compound is primarily centered around innovative drug delivery systems aimed at improving its pharmacokinetic profile and targeting specific tissues. Nanostructured lipid carriers (NLCs) represent a significant advancement in this area. Studies have demonstrated the successful formulation and characterization of pranoprofen-loaded NLCs, highlighting their potential for improved dermal delivery and controlled release. mdpi.comnih.govub.eduresearchgate.netnih.govresearchgate.net These NLC formulations have shown suitable physicochemical characteristics and morphological properties for topical application, exhibiting sustained release patterns and high encapsulation efficiency. mdpi.comub.edunih.gov For instance, optimized pranoprofen-loaded NLCs showed a mean particle size of around 248.40 nm with a high encapsulation efficiency of approximately 99.7%. ub.edunih.gov
Further research involves incorporating these NLCs into semi-solid dosage forms like gels, which serve as advanced tools for localized delivery. ub.edunih.govresearchgate.netresearchgate.netmdpi.com These gels have been evaluated for properties such as pH, morphology, rheology, and drug release kinetics, demonstrating sustained release profiles suitable for dermal application. ub.edunih.govresearchgate.net The use of different gelling agents like Carbomer 940 and Sepigel® 305 in these formulations influences their rheological properties and drug retention capabilities in the skin. ub.eduresearchgate.netmdpi.com These advanced formulations serve as research tools to investigate the localized effects of this compound and potentially reduce systemic exposure.
Exploration of Novel Preclinical Research Models
The exploration of novel preclinical research models for this compound is driven by the need to better understand its efficacy and mechanisms in various inflammatory conditions beyond its traditional ophthalmic uses. Existing preclinical studies have utilized animal models, such as Mus musculus mice and hairless rats, to evaluate the anti-inflammatory efficacy of this compound, particularly in the context of topical formulations for skin inflammation. ub.edunih.govresearchgate.net These models have been instrumental in demonstrating the reduction of dermal oedema and the efficacy of novel delivery systems. mdpi.comub.eduresearchgate.net
Future research avenues include exploring more specific or complex animal models that mimic human inflammatory diseases more closely. This could involve models for different types of ocular inflammation, chronic inflammatory skin conditions, or even exploring potential anti-inflammatory effects in other organ systems where inflammation plays a key role. Additionally, the development and utilization of advanced in vitro models, such as co-culture systems of relevant cell types (e.g., keratinocytes, immune cells) or 3D tissue models, could provide more detailed insights into the cellular and molecular mechanisms of this compound action and facilitate high-throughput screening of new formulations or derivatives.
Interdisciplinary Research Integrating this compound Chemistry and Biology
Interdisciplinary research integrating the chemistry and biology of this compound is crucial for advancing its therapeutic applications. The development of novel formulations like NLCs and gels inherently involves the intersection of chemistry (synthesis and characterization of materials, formulation science) and biology (evaluation of drug release in biological media, permeation through tissues, and in vitro and in vivo efficacy studies). mdpi.comnih.govub.eduresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.com
Future interdisciplinary efforts could focus on a deeper understanding of how the chemical properties of this compound and its delivery systems influence biological responses at the molecular and cellular levels. This could involve collaborations between chemists, pharmaceutical scientists, biologists, and pharmacologists to investigate the precise interactions of this compound-loaded nanoparticles with cell membranes, intracellular trafficking pathways, and the downstream effects on inflammatory signaling cascades. ecu.edunih.govunivie.ac.atethz.ch Techniques such as advanced microscopy, proteomics, and transcriptomics could be employed to gain comprehensive insights. Furthermore, integrating synthetic chemistry with biological screening could lead to the design and evaluation of novel this compound analogs or prodrugs with tailored biological activities. acs.org This interdisciplinary approach is essential for translating fundamental scientific discoveries into new and improved therapeutic strategies for inflammatory diseases.
Q & A
Q. What ethical frameworks apply to this compound studies involving vulnerable populations (e.g., elderly with polypharmacy)?
- Methodological Answer : Adhere to Declaration of Helsinki principles for informed consent (assess cognitive capacity via MMSE). Pharmacovigilance plans must include real-time adverse event monitoring using AI-driven tools (e.g., NLP of EHRs). Ethics committees should review drug-drug interaction risks with CYP2C9/CYP2C19 substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
